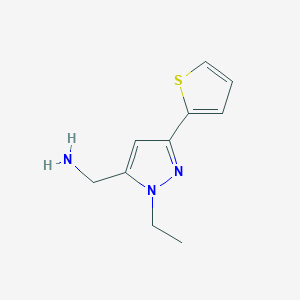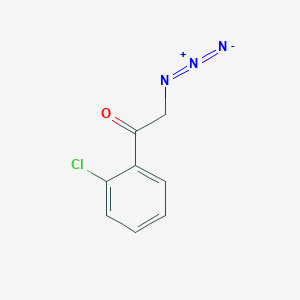
2-Azido-1-(2-chlorophenyl)ethan-1-one
Vue d'ensemble
Description
“2-Azido-1-(2-chlorophenyl)ethan-1-one” is a chemical compound with the molecular formula C8H6ClN3O . It belongs to the family of azides, compounds that contain the N3 group, which is highly reactive and explosive.
Synthesis Analysis
This compound can be synthesized by reacting 2-chloroacetophenone with sodium azide in the presence of an acidic catalyst. The reaction proceeds via an SN2 mechanism. In another research, a one-pot combination of alcohol dehydrogenase-catalysed asymmetric reduction of 2-azido ketones and Pd nanoparticle-catalysed hydrogenation of the resulting azido alcohols was reported .Molecular Structure Analysis
The molecular weight of “this compound” is 195.61 . The structural formula of this compound can be found in various chemical databases .Applications De Recherche Scientifique
Enzymatic Synthesis and Biological Activity
- 2-Azido-1-(2-chlorophenyl)ethan-1-one can be synthesized with excellent optical purity via enzymatic reduction, using recombinant carbonyl reductase or alcohol dehydrogenase. This process produces optically pure triazole-containing beta-adrenergic receptor blocker analogues, suggesting potential for pharmacological applications (Ankati et al., 2008).
Chemical Synthesis and Electrosynthesis
- The compound has been involved in anodic addition reactions to olefins, with azide radicals generated anodically and added to styrene at platinum electrodes. This process yields various organic compounds containing the azido group, contributing to the field of organic synthesis and electrosynthesis (Plzak & Wendt, 1983).
Computational Chemistry
- Density Functional Theory (DFT) calculations have been performed on chemical species involving 2-bromo-1-arylethanones, related to this compound. This research aids in understanding the reactions and properties of such compounds computationally (Erdoğan & Erdoğan, 2019).
Environmental Applications
- The compound has been studied in the context of environmental science, particularly in the enrichment of DDT and its metabolites in environmental water samples. This highlights its potential use in environmental monitoring and analysis (Zhou et al., 2007).
Magnetism in Chemistry
- Azido-bridged Co(2+) compounds, which include the azido group similar to that in this compound, have been synthesized to study their structure and magnetic properties. This research contributes to understanding the role of azido groups in magnetic properties of chemical compounds (Li et al., 2008).
Photocatalysis and Photoredox Reactions
- The compound's azido group has been utilized in photocatalytic reactions, exemplified by the degradation of DDT mediated in aqueous semiconductor slurries under simulated sunlight. Such studies open pathways for using azido compounds in environmental remediation and photocatalysis (Borello et al., 1989).
Drug Design and Bioactivity
- The azido group, similar to that in this compound, has been explored in anti-cancer drug design, demonstrating the potential of the azido group in developing novel therapeutic agents (Stevens et al., 1987).
Propriétés
IUPAC Name |
2-azido-1-(2-chlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c9-7-4-2-1-3-6(7)8(13)5-11-12-10/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMOMJYNJIJKJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CN=[N+]=[N-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


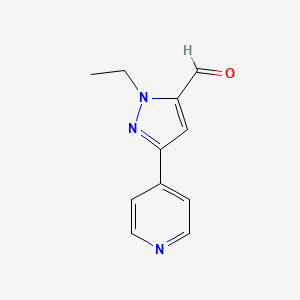


![1-(Aminomethyl)-6-(tert-butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B1471336.png)
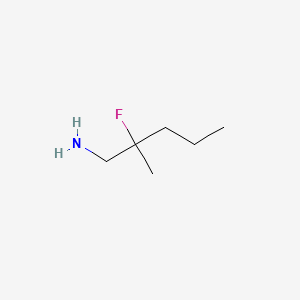

![3-[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1471339.png)
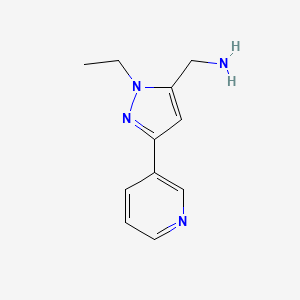
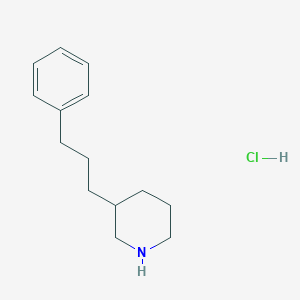

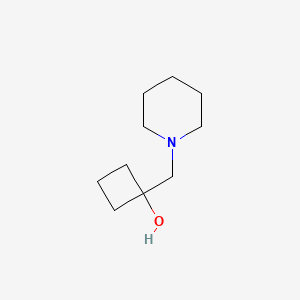
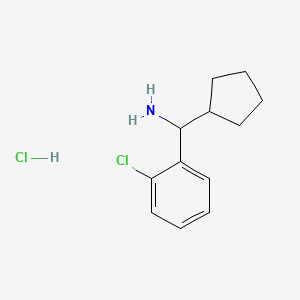
![2-[4-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1471348.png)
